molecular formula C11H10N2O5 B14679017 4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate CAS No. 34086-93-6

4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate

Cat. No.: B14679017
CAS No.: 34086-93-6
M. Wt: 250.21 g/mol
InChI Key: IRQVEPJFKCMYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate is a heterocyclic compound with a pyridine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate typically involves the reaction of cyanoacetohydrazide with various reactants. Cyanoacetohydrazide acts as an ambident nucleophile, allowing for multiple points of attack by electrophiles . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like phosphorus oxychloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate involves its interaction with specific molecular targets. For instance, as an hUP1 inhibitor, it controls the cellular concentration of uridine, a pyrimidine nucleoside involved in RNA synthesis . This inhibition leads to cell cycle arrest and senescence, thereby reducing cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate is unique due to its dual carboxylate groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature distinguishes it from other similar compounds, making it particularly valuable for research and industrial applications .

Properties

CAS No.

34086-93-6

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

4-O-ethyl 2-O-methyl 5-cyano-6-oxo-1H-pyridine-2,4-dicarboxylate

InChI

InChI=1S/C11H10N2O5/c1-3-18-10(15)6-4-8(11(16)17-2)13-9(14)7(6)5-12/h4H,3H2,1-2H3,(H,13,14)

InChI Key

IRQVEPJFKCMYLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=C1)C(=O)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.